Doxorubicinol Citrate
Description
Contextualization within Anthracycline Chemical Biology
Anthracyclines, a class of potent chemotherapeutic agents, are characterized by a tetracyclic ring structure linked to a sugar moiety. youtube.com Doxorubicin (B1662922), a prominent member of this class, is isolated from Streptomyces peucetius. youtube.comwikipedia.org The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme vital for DNA replication and repair. youtube.comyoutube.comnih.gov This disruption of DNA metabolism ultimately leads to cell death, making anthracyclines effective against a broad range of cancers. nih.govmdpi.comeinsteinmed.edu
However, the clinical utility of doxorubicin is significantly hampered by its cardiotoxicity, a side effect that can lead to severe heart failure. mdpi.comnih.gov This toxicity is a central focus of research in the chemical biology of anthracyclines, with studies aiming to understand its molecular basis and develop strategies to mitigate it.
Significance of Doxorubicinol (B1670906) as a Key Metabolite of Anthracyclines
Doxorubicin is extensively metabolized in the body, with the primary metabolic pathway being a two-electron reduction of the C-13 carbonyl group to a secondary alcohol, forming doxorubicinol. smpdb.capharmgkb.orgnih.gov This conversion is catalyzed by various enzymes, with carbonyl reductase 1 (CBR1) being prominent in the liver and aldo-keto reductase family 1 member A (AKR1A) being important in heart tissue. pharmgkb.orgnih.gov
Doxorubicinol is not merely an inactive byproduct; it is a highly active metabolite. nih.govebi.ac.uk Research has demonstrated that doxorubicinol is significantly more potent than its parent compound, doxorubicin, in inducing cardiotoxicity. nih.gov This heightened toxicity is attributed to its ability to interfere with crucial cardiac cellular functions. nih.gov Specifically, doxorubicinol has been shown to be a more potent inhibitor of the sarcoplasmic reticulum calcium pump (SERCA) and the mitochondrial F0F1 proton pump, both essential for normal heart muscle function. nih.gov Furthermore, doxorubicinol disrupts the function of the ryanodine (B192298) receptor Ca2+ release channel (RyR2) in the sarcoplasmic reticulum, a key component in excitation-contraction coupling in cardiomyocytes. nih.gov
The formation of doxorubicinol within cardiac tissue suggests its accumulation in the heart, contributing significantly to the chronic and cumulative cardiotoxicity observed with doxorubicin therapy. nih.gov This makes the study of doxorubicinol's chemical and biological properties paramount to understanding and potentially dissociating the anticancer efficacy of doxorubicin from its cardiotoxic side effects. nih.gov
Overview of Academic Research Trajectories for Doxorubicinol Citrate (B86180) and Related Anthracycline Derivatives
Academic research on doxorubicinol citrate and related anthracycline derivatives has followed several key trajectories:
Understanding Metabolic Pathways: A significant portion of research has focused on elucidating the enzymatic pathways responsible for the conversion of doxorubicin to doxorubicinol. smpdb.capharmgkb.org This includes identifying the specific reductases involved and their tissue-specific expression, which helps explain the particular vulnerability of the heart to doxorubicin-induced toxicity. pharmgkb.org
Investigating Mechanisms of Cardiotoxicity: Researchers have extensively studied the molecular mechanisms by which doxorubicinol exerts its cardiotoxic effects. This includes its impact on calcium handling within cardiomyocytes, mitochondrial function, and the generation of reactive oxygen species (ROS). nih.govnih.gov The understanding of these mechanisms is crucial for developing targeted interventions.
Synthesis of Derivatives and Analogs: Efforts have been made to synthesize derivatives of doxorubicin and doxorubicinol to explore structure-activity relationships. researchgate.netacs.org By modifying specific functional groups on the anthracycline molecule, researchers aim to create analogs with retained or enhanced anticancer activity but reduced cardiotoxicity. researchgate.net
Development of Drug Delivery Systems: To mitigate the systemic toxicity of anthracyclines, research has explored various drug delivery systems. This includes the use of liposomes and nanoparticles to encapsulate doxorubicin or its derivatives. nih.govnih.govacs.orgacs.org The citrate salt form of doxorubicinol is relevant in this context, as citrate can be used as a capping agent for nanoparticles, influencing drug adsorption and release. nih.govacs.orgnih.gov
Exploring Drug-Metal Complexes: The complexation of doxorubicin with various metal ions has been investigated as a strategy to modulate its activity and toxicity. mdpi.com These studies provide insights into how the chemical properties of the anthracycline can be altered through coordination chemistry.
The collective findings from these research areas continue to build a comprehensive understanding of this compound's role in the broader landscape of anthracycline chemical biology, paving the way for the design of safer and more effective cancer chemotherapies.
Structure
2D Structure
Properties
Molecular Formula |
C87H101N3O40 |
|---|---|
Molecular Weight |
1828.7 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1 |
InChI Key |
OKUGZPMPIXEUDU-BBGQUWKESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Biotransformation of Anthracyclines to Doxorubicinol
Major Metabolic Routes Leading to Doxorubicinol (B1670906) Formation
The primary metabolic pathway for doxorubicin (B1662922) is its conversion to the secondary alcohol, doxorubicinol. pharmgkb.org This transformation occurs through a two-electron reduction of the C-13 keto group on the doxorubicin molecule. researchgate.net While other metabolic routes exist, such as one-electron reduction leading to semiquinone radicals and a minor deglycosidation pathway, the formation of doxorubicinol represents the major metabolic fate of doxorubicin in the body. pharmgkb.org This reduction is catalyzed by a group of cytosolic, NADPH-dependent carbonyl-reducing enzymes belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. researchgate.net
The two-electron reduction of the C-13 carbonyl group is the definitive step in the formation of doxorubicinol. researchgate.net This reaction is carried out by several enzymes with varying efficiencies and tissue-specific expressions. pharmgkb.org
Carbonyl reductases (CBRs) are key enzymes involved in the metabolism of doxorubicin. nih.gov Both CBR1 and CBR3, which share a 72% sequence similarity, can catalyze the NADPH-dependent reduction of doxorubicin to doxorubicinol. nih.govnih.gov In vitro studies using purified recombinant enzymes have confirmed that both CBR1 and CBR3 are capable of this conversion, though CBR1 is significantly more efficient. nih.gov Despite this, the precise contribution of each enzyme in a physiological context is complex. Immunoclearing experiments from mouse liver cytosol revealed that CBR1 is responsible for approximately 25% of the doxorubicinol-forming activity, while CBR3 plays a negligible role in this tissue. nih.gov This suggests that while CBR1 is a contributor, other enzymes are responsible for the majority of doxorubicinol formation in the liver. nih.gov
Table 1: Research Findings on CBR1 and CBR3 in Doxorubicin Metabolism
| Enzyme | Key Function in Doxorubicin Metabolism | Relative Efficiency & Contribution | Tissue Expression |
|---|---|---|---|
| CBR1 | Catalyzes the two-electron, NADPH-dependent reduction of doxorubicin to doxorubicinol. nih.govnih.gov | More efficient than CBR3 in vitro. nih.gov Accounts for ~25% of doxorubicinol formation in mouse liver cytosol. nih.gov Considered a major contributor in the liver. pharmgkb.org | Widely expressed, with abundant expression in hepatic tissues. nih.gov |
| CBR3 | Catalyzes the two-electron, NADPH-dependent reduction of doxorubicin to doxorubicinol. pharmgkb.orgnih.gov | Less efficient than CBR1 in vitro. nih.gov Plays a minimal to no role in doxorubicinol formation in mouse liver cytosol. nih.gov | Widely expressed, but at much lower levels than CBR1 in most tissues. nih.gov |
The aldo-keto reductase (AKR) superfamily of enzymes also plays a significant role in the biotransformation of doxorubicin. researchgate.net Specifically, AKR1A1 and AKR1C3 are NADPH-dependent reductases implicated in the formation of doxorubicinol. nih.govresearchgate.net AKR1C3, in particular, has been shown to efficiently convert doxorubicin to doxorubicinol and its overexpression is associated with doxorubicin resistance in cancer cells. nih.govsci-hub.redsigmaaldrich.com Studies have indicated that while several AKR isoforms are overexpressed in doxorubicin-resistant breast cancer cells, AKR1C3 shows a particularly high level of increased expression. nih.gov The role of AKR1A1 is considered most prominent in cardiac tissue. pharmgkb.org
Table 2: Research Findings on AKR1A1 and AKR1C3 in Doxorubicin Metabolism
| Enzyme | Key Function in Doxorubicin Metabolism | Tissue-Specific Importance | Association with Doxorubicin Resistance |
|---|---|---|---|
| AKR1A1 | Catalyzes the two-electron reduction of doxorubicin to doxorubicinol. nih.govresearchgate.net | Considered the most important enzyme for doxorubicinol formation in heart tissue. pharmgkb.org | Implicated in chemotherapy detoxification. researchgate.net |
| AKR1C3 | Catalyzes the C13 carbonyl reduction of doxorubicin to its inactive hydroxy metabolite, doxorubicinol. researchgate.netnih.gov | Plays a significant role in both hepatic and cardiac metabolism. researchgate.net | Overexpression is associated with doxorubicin resistance in breast cancer cells. nih.govsci-hub.redsigmaaldrich.com |
Alcohol dehydrogenase [NADP(+)] is another enzyme capable of facilitating the reduction of doxorubicin to doxorubicinol. drugbank.com Alcohol dehydrogenases (ADHs) are cytosolic enzymes, most abundantly found in the liver, that metabolize a variety of substrates containing alcohol functional groups. nih.gov While primarily known for ethanol (B145695) oxidation, their catalytic activity extends to other compounds, including chemotherapeutic drugs. nih.govyoutube.com The conversion of doxorubicin's ketone group to a secondary alcohol falls within the catalytic capabilities of this enzyme class. drugbank.comnih.gov
The metabolic profile of doxorubicin and the expression of the enzymes responsible for its conversion to doxorubicinol vary significantly between different tissues. pharmgkb.org This tissue-specific difference is particularly stark when comparing the liver, the primary site of xenobiotic metabolism, and the heart, the primary site of doxorubicin-induced toxicity. nih.govnih.govnih.gov
In the liver, CBR1 is considered a major contributor to the formation of doxorubicinol, although it does not account for the entirety of this metabolic activity. pharmgkb.orgnih.gov The liver is the main site for the metabolism of a wide range of drugs, and its enzymatic makeup reflects this function. nih.govyoutube.com Conversely, in cardiac tissue, the aldo-keto reductase AKR1A1 is thought to be the most important enzyme in the conversion of doxorubicin to doxorubicinol. pharmgkb.org Doxorubicin administration has been shown to decrease glutathione (B108866) levels in both the liver and the heart, indicating metabolic activity and oxidative stress in both tissues. nih.gov The differential expression and activity of these enzymes in the liver and heart are critical factors in understanding both the systemic clearance of doxorubicin and the localized cardiotoxicity of its metabolite, doxorubicinol. nih.govpharmgkb.org
Table 3: Comparative Enzyme Activity in Liver vs. Heart for Doxorubicinol Formation
| Tissue | Primary Enzyme(s) Responsible for Doxorubicinol Formation | Supporting Evidence |
|---|---|---|
| Liver | Carbonyl Reductase 1 (CBR1) pharmgkb.org | The liver is the primary site of drug metabolism. nih.govyoutube.com CBR1 is abundantly expressed in hepatic tissue and accounts for about 25% of doxorubicinol formation in mouse liver cytosol. nih.govnih.gov |
| Heart | Aldo-Keto Reductase 1A1 (AKR1A1) pharmgkb.org | AKR1A1 is considered the most important enzyme for this conversion in cardiac tissue. pharmgkb.org The metabolite doxorubicinol is directly linked to cardiotoxicity. nih.govnih.gov |
Minor Metabolic Pathways and Their Interplay in Anthracycline Metabolism
Another minor metabolic route is the one-electron reduction of the quinone moiety of the anthracycline, leading to the formation of a semiquinone radical. nih.govpharmgkb.org This reaction is catalyzed by various NADH- and NADPH-dependent reductases, including NADPH-cytochrome P450 reductase, NADH dehydrogenase, and nitric oxide synthase. nih.govpharmgkb.org Unlike the formation of doxorubicinol, which is often linked to reduced anticancer efficacy, the semiquinone radical is considered a highly reactive and more cytotoxic species than the parent drug. nih.gov Its cytotoxicity is attributed to its ability to alkylate cellular macromolecules and to generate reactive oxygen species through redox cycling. nih.govnih.gov
The interplay between these pathways is complex and can be influenced by the specific anthracycline, the tissue type, and the cellular environment. For instance, the 7-deoxyaglycone metabolite can be formed not only from the parent drug, doxorubicin, but also from its primary alcohol metabolite, doxorubicinol. nih.gov The enzymes involved in these minor pathways, such as NAD(P)H Quinone Oxidoreductase 1 (NQO1), Cytochrome P450 Reductase (CPR), and Xanthine Dehydrogenase (XDH), are also implicated in the broader metabolic landscape of anthracyclines. nih.gov The balance between the two-electron reduction pathway leading to doxorubicinol and the one-electron reduction pathway forming semiquinone radicals can significantly impact both the therapeutic effectiveness and the toxic side effects of anthracycline treatment. nih.gov
Intracellular Metabolism of Anthracyclines within Cancer Cell Lines
The metabolic fate of anthracyclines within cancer cells is a critical determinant of their efficacy and the development of resistance. The intracellular environment provides a complex milieu of enzymes that can biotransform these drugs into various metabolites, including doxorubicinol. This metabolism can significantly alter the drug's ability to reach its nuclear target and exert its cytotoxic effects. nih.govnih.gov
Discovery and Characterization of Novel Anthracycline Metabolites in Drug-Resistant Phenotypes
Research into anthracycline resistance has led to the identification of distinct metabolic profiles in drug-resistant cancer cells compared to their sensitive counterparts. While doxorubicinol is a well-known metabolite, studies focusing on resistant phenotypes have uncovered unique metabolic adaptations. For example, in breast cancer cells resistant to doxorubicin or its analogue epirubicin, significant differences in their global metabolite profiles have been observed. nih.gov Gene set enrichment analysis has revealed that doxorubicin-resistant cells show specific enrichment in pathways like pyruvate (B1213749) and glutathione metabolism, while epirubicin-resistant cells show enrichment in nicotinate (B505614) and nicotinamide (B372718) metabolism. nih.gov
Furthermore, the development of novel anthracycline derivatives has been a strategy to overcome resistance. For instance, nitric oxide (NO)-releasing and hydrogen sulfide (B99878) (H2S)-releasing doxorubicin derivatives (Ndox and Sdox, respectively) have been synthesized. imrpress.com These novel compounds have demonstrated cytotoxicity against P-glycoprotein-expressing, doxorubicin-resistant osteosarcoma cells. imrpress.com Unlike doxorubicin, which is expelled from resistant cells, these novel anthracyclines were found to localize within the endoplasmic reticulum and induce immunogenic cell death, a process that the resistant cells were otherwise impervious to. imrpress.com These findings highlight how the generation and investigation of novel metabolites and derivatives are crucial for understanding and potentially circumventing drug resistance.
Enzymatic Basis of Intracellular Anthracycline Metabolism in Tumor Cells
The intracellular conversion of anthracyclines is predominantly an enzymatic process. The formation of doxorubicinol from doxorubicin is catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies. nih.govnih.gov These enzymes facilitate the two-electron reduction of the C-13 carbonyl group on the anthracycline molecule. nih.gov Several specific enzymes have been implicated, including AKR1C3, AKR1A1, CBR1, and CBR3. nih.govnih.gov
The expression levels of these enzymes can vary among different cancer cell lines and have been correlated with drug resistance. nih.gov For example, an increased rate of reduction of the anthracycline daunorubicin (B1662515) to its alcohol metabolite, daunorubicinol, has been linked to a decreased response in cancer cells. nih.gov Studies have shown a correlation between the expression of CBR1 and CBR3, the intracellular level of daunorubicinol, and decreased cytotoxicity of daunorubicin. nih.gov
Interestingly, the overexpression of certain reductases can alter the intracellular localization of the drug and its metabolites. For instance, while exogenous doxorubicin typically localizes to the nucleus of breast cancer cells, its metabolite, doxorubicinol, has been shown to accumulate in lysosomes. nih.gov This suggests that the enzymatic conversion to doxorubicinol prevents the drug from reaching its primary target, the nuclear DNA, thereby contributing to a resistant phenotype. nih.gov The enzymes responsible for the one-electron reduction pathway, such as NADPH-cytochrome P450 reductase, are also present in tumor cells and contribute to the formation of the more cytotoxic semiquinone radicals. nih.govnih.gov Therefore, the balance of these reductive enzyme activities within the tumor cell is a key factor in determining the ultimate fate and effectiveness of anthracycline chemotherapy.
Doxorubicinol Citrate in Preclinical Research Models and Advanced Methodologies
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models are fundamental in dissecting the molecular mechanisms of drug action and toxicity. For Doxorubicinol (B1670906), these models have been primarily employed to understand its effects on cardiac cells rather than its direct anti-cancer properties.
Following a comprehensive review of published scientific literature, no specific studies were identified that evaluated the cytotoxic or other mechanistic effects of Doxorubicinol or Doxorubicinol Citrate (B86180) on the following cancer cell lines: MCF-7, MDA-MB-231, SNU449, HeLa, LoVo, JIMT-1, MDA-MB-468, or SUM-149PT. Research in this area has been overwhelmingly focused on the parent drug, Doxorubicin (B1662922).
The cardiotoxicity of anthracyclines is a significant clinical concern, and the role of Doxorubicinol in this process has been investigated using various cardiac cell models.
Neonatal Rat Ventricular Myocytes (NRVMs): While direct, extensive studies on Doxorubicinol in NRVMs are limited, it has been implicated as a key mediator of Doxorubicin's cardiotoxic effects. Research has suggested that the generation of Doxorubicinol within cardiomyocytes leads to the deregulation of calcium and iron homeostasis, a critical factor in cardiac muscle function and health.
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells are considered a highly relevant model for studying human cardiotoxicity. Although most studies with hiPSC-CMs focus on Doxorubicin, they serve as a crucial platform for investigating the patient-specific cardiotoxic effects of anthracyclines and their metabolites. The model can recapitulate the predilection of certain individuals to Doxorubicin-induced cardiotoxicity, which is believed to be mediated in part by metabolites like Doxorubicinol.
AC16 Cells: Studies using the human cardiac cell line AC16 have provided direct insights into the cytotoxic effects of Doxorubicinol. A comparative study evaluated the toxicity of Doxorubicin and its main metabolites, including Doxorubicinol (referred to as DOXol). The findings showed that Doxorubicinol caused mitochondrial dysfunction in differentiated AC16 cells. However, it was observed to be less potent than the parent compound, Doxorubicin, which elicited comparable cytotoxicity at half the concentration of its metabolites. The study also noted that Doxorubicinol impacted the lysosomal ability to uptake neutral red, indicating lysosomal dysfunction.
| Cell Model | Compound | Key Findings |
| AC16 Cells | Doxorubicinol (DOXol) | Caused mitochondrial dysfunction. |
| Impacted lysosomal ability to uptake neutral red. | ||
| Exhibited lower toxicity compared to the parent drug, Doxorubicin. | ||
| NRVMs | Doxorubicinol | Implicated in the deregulation of calcium and iron homeostasis. |
An extensive search of the scientific literature did not yield any studies specifically detailing the role of Doxorubicinol or Doxorubicinol Citrate in the establishment or characterization of drug-resistant cancer cell lines. The body of research on anthracycline resistance is focused on mechanisms related to the parent drug, Doxorubicin, such as the overexpression of efflux pumps.
In Vivo Preclinical Animal Models
In vivo models are critical for understanding the systemic effects of compounds, including their impact on tumor dynamics and organ-specific toxicities.
No specific in vivo studies using murine models to investigate the direct effects of Doxorubicinol or this compound on drug resistance or tumor growth dynamics were identified in the available literature. Preclinical in vivo studies in oncology have concentrated on the efficacy and resistance mechanisms of Doxorubicin.
Cardiac Perturbations: The cardiotoxic effects observed in rodent models treated with Doxorubicin are understood to be partially mediated by its conversion to Doxorubicinol within the heart tissue. However, direct studies isolating the in vivo cardiac effects of Doxorubicinol are lacking.
Hepatic Perturbations: A review of the literature found no studies that specifically used rodent models to assess the hepatotoxicity of Doxorubicinol or this compound. Research into Doxorubicin-induced liver injury has focused on the parent compound's direct effects and its metabolism in the liver, without specifically isolating the toxic contributions of its metabolites in vivo.
Advanced Analytical and Bioanalytical Techniques
The study of this compound in preclinical research leverages a sophisticated array of analytical and bioanalytical techniques. These methods are crucial for elucidating its molecular interactions, metabolic fate, and cellular effects. By employing advanced spectroscopic, chromatographic, and cellular assays, researchers can gain detailed insights into the compound's mechanism of action and its role as a key metabolite of doxorubicin.
Spectroscopic Methods for Studying DNA Binding and Molecular Interactions (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Spectroscopic techniques are fundamental in characterizing the interaction between doxorubicinol and its primary molecular target, DNA. These methods provide valuable information on the binding mode, affinity, and conformational changes that occur upon complex formation.
UV-Visible (UV-Vis) Spectroscopy is frequently used to monitor the binding of anthracyclines like doxorubicinol to DNA. The interaction, typically intercalation between DNA base pairs, leads to characteristic changes in the drug's absorption spectrum. These changes include hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to longer wavelengths) of the main absorption band around 480 nm. acs.orgresearchgate.net By titrating a solution of the compound with increasing concentrations of DNA and monitoring these spectral changes, the binding constant (K) of the drug-DNA complex can be calculated, providing a quantitative measure of binding affinity. researchgate.net
Fluorescence Spectroscopy offers a highly sensitive method for studying these interactions. Doxorubicinol, like its parent compound, possesses intrinsic fluorescence, which is significantly quenched upon binding to DNA. acs.orgrsc.orgscholaris.ca This quenching is a result of the interaction between the fluorophore and the DNA bases. optica.org The degree of quenching can be used to determine binding parameters. scholaris.ca Furthermore, fluorescence anisotropy measurements can reveal information about the size and shape of the molecular complex, helping to confirm the intercalative binding mode. rsc.org Time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC), can provide deeper insights into the fluorescence decay kinetics, revealing lifetimes of the free and bound states of the molecule. rsc.org
Chromatographic-Mass Spectrometric Analyses (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)) for Metabolomics Profiling
Chromatography coupled with mass spectrometry is the cornerstone for the quantification of doxorubicinol in biological matrices and for broader metabolomics studies. These techniques offer unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used method for the simultaneous determination of doxorubicin and its metabolites, including doxorubicinol, in plasma, urine, and tissue samples. unimi.it The method involves chromatographic separation of the compounds on a column (e.g., C18) followed by detection using a mass spectrometer. unimi.it Electrospray ionization (ESI) in positive mode is typically used, and quantification is achieved through selected reaction monitoring (SRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This approach allows for very low limits of quantification, making it ideal for pharmacokinetic studies in preclinical models. nih.govnih.gov For instance, validated LC-MS/MS methods have been developed to measure doxorubicinol in just 10 μL of mouse plasma, demonstrating the technique's high sensitivity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed in metabolomics, particularly for analyzing volatile compounds or those that can be derivatized to become volatile. In the context of doxorubicinol research, GC-MS is used as part of a broader metabolomic profiling strategy to investigate the downstream metabolic perturbations caused by the drug in cells or tissues. cpu.edu.cn This allows researchers to identify altered metabolic pathways, such as changes in amino acid or fatty acid metabolism, providing a systemic view of the drug's impact. cpu.edu.cn
| Parameter | Value |
|---|---|
| Linearity Range | 0.1–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Relative Standard Deviation (RSD) | 0.9–13.6% |
| Inter-day Relative Standard Deviation (RSD) | 0.9–13.6% |
| Intra-day Relative Error (RE) | –13.0% to 14.9% |
| Inter-day Relative Error (RE) | –13.0% to 14.9% |
| Sample Volume | 10 µL |
Electrochemical Methods for Molecular Interaction Studies
Electrochemical biosensors provide a rapid and sensitive platform for investigating the interaction of doxorubicinol with DNA. These methods are based on monitoring changes in the electrochemical signals of DNA or the drug itself upon complex formation. nih.gov Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used. electrochemsci.orgelectrochemsci.orgnih.gov
In a typical setup, a DNA probe is immobilized on an electrode surface (e.g., a glassy carbon or screen-printed electrode). electrochemsci.orgchemmethod.com When doxorubicinol is introduced, it intercalates into the DNA duplex. This interaction can be detected in several ways: by monitoring the decrease in the oxidation signals of DNA bases like guanine (B1146940) and adenine, or by observing the electrochemical signal of doxorubicinol itself. nih.govchemmethod.com The binding often causes a shift in the oxidation potential of the drug, which confirms an intercalative interaction. chemmethod.com These electrochemical approaches are valuable for rapid screening and for studying the kinetics of drug-DNA interactions in real-time. electrochemsci.org
Cellular Assays for DNA Damage Assessment and Cell Death Quantification (e.g., Comet Assay, Flow Cytometry, MTT Assay)
A variety of cellular assays are employed to quantify the biological effects of doxorubicinol, particularly its ability to induce DNA damage and trigger cell death pathways.
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive technique used to detect DNA damage at the level of individual cells. nih.gov Following treatment with a genotoxic agent like doxorubicinol, cells are embedded in agarose, lysed, and subjected to electrophoresis. aacrjournals.org Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. nih.govnih.gov The alkaline version of the assay is capable of detecting single-strand breaks, double-strand breaks, and alkali-labile sites. nih.gov
Flow Cytometry is a powerful tool for quantifying different forms of cell death and analyzing the cell cycle. Cells treated with doxorubicinol can be stained with fluorescent dyes like Propidium Iodide (PI) and Annexin V. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. ekb.eg Flow cytometry with PI staining is also used to analyze the cell cycle distribution, often revealing a characteristic cell cycle arrest in the G2/M phase following treatment. ekb.egresearchgate.net
The MTT Assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. ekb.eg This assay is widely used to determine the cytotoxic effects of compounds like doxorubicinol on cancer cell lines. researchgate.net
| Assay | Principle | Endpoint Measured |
|---|---|---|
| Comet Assay | Electrophoretic migration of damaged DNA fragments from the nucleus. nih.gov | DNA strand breaks (single and double). aacrjournals.org |
| Flow Cytometry (Annexin V/PI) | Differential staining of cells based on membrane integrity and phosphatidylserine exposure. ekb.eg | Quantification of apoptosis and necrosis. ekb.eg |
| Flow Cytometry (PI Staining) | Staining of DNA content in fixed and permeabilized cells. researchgate.net | Cell cycle distribution (e.g., G2/M arrest). ekb.eg |
| MTT Assay | Metabolic reduction of tetrazolium salt to colored formazan by viable cells. ekb.eg | Cell viability and cytotoxicity. researchgate.net |
Protein Expression Profiling and Localization (e.g., Western Blotting, Immunohistochemistry, Luminex® Bead-Based Multiplex Assays)
Understanding the cellular response to doxorubicinol requires the analysis of changes in protein expression and localization.
Western Blotting is a standard technique used to detect and quantify specific proteins in a cell lysate. Following treatment with doxorubicinol, Western blotting can be used to measure changes in the expression levels of key proteins involved in DNA damage response (e.g., phosphorylated p53, γ-H2AX), apoptosis (e.g., cleaved caspase-3, PARP), and stress responses (e.g., heat shock proteins). ncu.edu.twcellsignal.com This provides mechanistic insights into the signaling pathways activated by the compound.
Immunohistochemistry (IHC) is used to visualize the localization of specific proteins within tissue sections. This technique is valuable in preclinical animal models to assess the distribution and expression of proteins in response to treatment. For example, IHC can be used to detect markers of apoptosis (like cleaved caspase-3) or tissue damage in cardiac tissue, a key site of doxorubicin-related toxicity. nih.gov
Luminex® Bead-Based Multiplex Assays allow for the simultaneous measurement of multiple proteins (cytokines, chemokines, growth factors) from a single small sample. This high-throughput technology is useful for profiling the secretome of cells treated with doxorubicinol, providing a broader picture of the inflammatory and signaling responses induced by the compound.
Computational and Theoretical Modeling Approaches
Computational and theoretical models are increasingly used to simulate and predict the behavior of drugs and their metabolites, complementing experimental research. For doxorubicinol, these approaches primarily involve pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling integrates experimental data to create mathematical models that describe the relationship between drug concentration and its effect over time. nih.gov A typical PK model for doxorubicin and its metabolite doxorubicinol is a multi-compartment model. nih.govmdpi.com For example, a three-compartment model might describe the concentration of the drug in the extracellular space, the free intracellular concentration, and the concentration of the drug bound to DNA. nih.govnih.gov These models are parameterized using experimental data from techniques like LC-MS/MS and cellular assays. nih.gov
Once developed and validated, these models can be used in silico to simulate various treatment scenarios, predict drug distribution in different tissues, and forecast the dynamic response of cell populations. nih.gov This predictive framework is a powerful tool for optimizing treatment strategies and understanding the complex interplay between the parent drug and its active metabolites in producing both therapeutic and toxic effects. nih.govmdpi.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
No specific molecular docking studies focusing on this compound were identified in the available research. Computational docking studies are numerous for Doxorubicin, investigating its interaction with targets like DNA, topoisomerase II, and various proteins. Similar dedicated studies to predict the binding affinity and interaction patterns of this compound with these or other biological targets are not present in the reviewed literature.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry and Electronic Properties
There is no available research that specifically applies quantum chemical calculations such as Density Functional Theory (DFT) to elucidate the molecular geometry and electronic properties of this compound. Such studies for Doxorubicin have been performed to understand its structure, reactivity, and interaction mechanisms at a subatomic level, but these have not been extended to its citrate salt metabolite.
Molecular Dynamics (MD) Simulations for Investigating Structural and Dynamic Parameters in Solution
Specific molecular dynamics (MD) simulations investigating the structural and dynamic parameters of this compound in solution could not be found. While MD simulations are a common tool to study the behavior of Doxorubicin, particularly its intercalation with DNA and interactions with cell membranes or nanocarriers, this specific metabolite has not been the subject of similar published research.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Cellular Systems
While the pharmacokinetics of Doxorubicinol are often measured in clinical and preclinical studies alongside Doxorubicin, dedicated cellular Pharmacokinetic/Pharmacodynamic (PK/PD) models that describe the specific concentration-effect relationship of this compound are not available. Current cellular PK/PD models are focused on quantifying the cytotoxic effects of the parent drug, Doxorubicin.
Citrate Associated Aspects in Doxorubicinol Research Context
Citrate (B86180) Cycle Perturbations in Anthracycline-Induced Cellular Stress
Anthracyclines, including doxorubicin (B1662922) and by extension its metabolite doxorubicinol (B1670906), are known to exert significant stress on cellular metabolism, with the citrate cycle being a primary target. This disruption is a key factor in the cardiotoxicity associated with these drugs.
Impact on Key Citrate Cycle Intermediates (e.g., Citrate, Succinate (B1194679), Malate)
Clinical and preclinical studies have demonstrated that anthracycline treatment leads to significant alterations in the levels of key citrate cycle intermediates. In a study involving breast cancer patients treated with anthracyclines, changes in plasma levels of citric acid and aconitic acid were observed in those who developed cardiotoxicity. nih.gov The magnitude of the change in citric acid levels at three months post-treatment correlated with a decline in left ventricular ejection fraction, a key indicator of heart function. nih.gov
Animal studies have also shown that doxorubicin administration can lead to an accumulation of certain intermediates while depleting others, reflecting a bottleneck in the metabolic pathway. This imbalance disrupts the normal flow of the cycle, contributing to cellular dysfunction.
| Citrate Cycle Intermediate | Effect of Anthracycline Treatment | Reference |
| Citric Acid | Levels changed in patients who developed cardiotoxicity. | nih.gov |
| Aconitic Acid | Levels changed in patients who developed cardiotoxicity. | nih.gov |
| Succinate | Substrate for Complex II of the electron transport chain; its metabolism can be affected by doxorubicin. | nih.gov |
| Malate (B86768) | Interconversion to oxaloacetate is catalyzed by malate dehydrogenase, an enzyme implicated in doxorubicin-induced cardiotoxicity. | amegroups.org |
Enzymatic Dysregulation within the Citrate Cycle (e.g., Succinate Dehydrogenase (SDH), Malate Dehydrogenase (MDH))
The disruption of the citrate cycle by anthracyclines is often a direct result of their impact on key enzymes. Succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain, is a known target. Doxorubicin has been shown to impair the function of SDH, leading to reduced mitochondrial respiration. nih.gov
Malate dehydrogenase (MDH), which catalyzes the conversion of malate to oxaloacetate, is another critical enzyme affected by anthracyclines. wikipedia.org There are two main isoforms of MDH: MDH1 in the cytoplasm and MDH2 in the mitochondria. nih.gov MDH2 is a key component of the citrate cycle. nih.gov Inhibition of MDH2 has been explored as a potential therapeutic target to protect against doxorubicin-induced cardiotoxicity. amegroups.org
| Enzyme | Role in Citrate Cycle | Effect of Anthracycline Treatment | Reference |
| Succinate Dehydrogenase (SDH) | Catalyzes the oxidation of succinate to fumarate (B1241708). | Function can be impaired by doxorubicin, leading to reduced mitochondrial respiration. | nih.gov |
| Malate Dehydrogenase (MDH) | Catalyzes the interconversion of malate and oxaloacetate. | Implicated in doxorubicin-induced cardiotoxicity; inhibition of MDH2 is being investigated as a protective strategy. | amegroups.orgwikipedia.org |
Relationship to ATP Depletion and Alterations in Cellular Energy Metabolism
The citrate cycle is intrinsically linked to cellular energy production, as it generates the reducing equivalents (NADH and FADH2) that fuel the electron transport chain and subsequent ATP synthesis. By disrupting the citrate cycle and the electron transport chain, anthracyclines lead to a significant decrease in ATP production. nih.govnih.gov This energy depletion is a central factor in the cardiotoxicity of these drugs, as the heart has a very high energy demand. nih.gov
The resulting energy crisis can trigger a cascade of detrimental cellular events, including oxidative stress, apoptosis (programmed cell death), and a general decline in cellular function. nih.govnih.gov The cell may attempt to compensate by upregulating alternative energy pathways, such as glycolysis, but this is often insufficient to meet the energy demands, particularly in the highly aerobic cardiac muscle. oncotarget.com
Citrate as a Component in Preclinical Drug Delivery Systems for Anthracyclines
In an effort to improve the therapeutic index of anthracyclines, researchers are exploring novel drug delivery systems. Citrate has emerged as a valuable component in these systems, particularly in the formulation of nanoparticles.
Citrate-Capped Nanoparticles for Anthracycline Adsorption and Controlled Release
Citrate is frequently used as a capping agent for gold nanoparticles (AuNPs). These citrate-capped AuNPs can effectively adsorb doxorubicin, creating a nanocarrier for targeted drug delivery. rsc.orgresearchgate.net The use of such nanoparticles aims to increase the concentration of the drug at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects like cardiotoxicity. nih.gov
The release of doxorubicin from these nanoparticles can be controlled by various factors, including the pH of the surrounding environment. For instance, the acidic environment often found in tumors can trigger the release of the drug, leading to a more targeted therapeutic effect. nih.gov
Analysis of Intermolecular Forces and Coordination Chemistry in Drug Loading
The loading of doxorubicin onto citrate-capped nanoparticles is a complex process governed by a combination of intermolecular forces. Research suggests that the initial attraction is driven by hydrophobic forces, which bring the doxorubicin molecule towards the surface of the gold nanoparticle. rsc.orgresearchgate.net
Once in proximity, a combination of cation-π interactions and coordination between the drug molecule and the gold surface facilitate the adsorption of doxorubicin. rsc.orgresearchgate.net Furthermore, electrostatic interactions and hydrogen bonding between the adsorbed citrate on the nanoparticle surface and the doxorubicin molecules also play a role in the stability of the drug-nanoparticle conjugate. researchgate.net Understanding these intricate interactions is crucial for the rational design of more efficient and stable drug delivery systems for anthracyclines.
Influence of Citrate on Drug Adsorption and Desorption Kinetics from Nanocarriers
The use of citrate in nanocarrier systems for doxorubicin is a critical factor that significantly influences the loading and release of the drug. Citrate can be entrapped within nanocarriers, such as liposomes, or used as a surface stabilizing agent for nanoparticles, like gold or magnetic nanoparticles. Its role is multifaceted, involving pH gradients, electrostatic interactions, and chemical bonding.
In liposomal formulations, a transmembrane pH gradient is a common strategy to achieve high concentrations of doxorubicin inside the vesicle. Liposomes are often prepared with an acidic interior, frequently using a citrate buffer (e.g., 300 mM citrate, pH 4.0), while the external medium is neutral (pH 7.4-7.8). nih.govliposomes.ca Doxorubicin, a weakly basic drug, is uncharged at neutral or alkaline pH and can permeate the liposomal membrane. Once inside the acidic, citrate-buffered core, it becomes protonated and thus charged. This charge, combined with an interaction with the citrate ions, effectively traps the doxorubicin inside the liposome, allowing for high drug-to-lipid ratios and encapsulation efficiencies often exceeding 98%. nih.gov The interaction between doxorubicin and entrapped citrate enhances drug uptake beyond what would be predicted by the pH gradient alone. nih.gov The stability of this entrapped complex is crucial for drug retention; systems that maintain a significant pH gradient (greater than 2 units) after loading demonstrate minimal drug leakage. nih.gov
When citrate is used as a capping or stabilizing agent on the surface of metallic or magnetic nanoparticles, it imparts a negative surface charge. researchgate.net This negative charge can facilitate the adsorption of the positively charged doxorubicin molecule through electrostatic interactions. researchgate.net However, research on citrate-capped gold nanoparticles (AuNPs) suggests a more complex mechanism. While initial electrostatic attraction is a factor, the primary adsorption process is driven by hydrophobic forces and subsequent cation–π interactions between the doxorubicin molecule and the gold surface. rsc.orgresearchgate.net In this scenario, doxorubicin molecules may actually displace the citrate ions from the nanoparticle surface. researchgate.net
The desorption, or release, of doxorubicin from these nanocarriers is equally influenced by citrate and the surrounding biological environment. For liposomes with a citrate-induced pH gradient, drug release is slow and sustained as long as the gradient is maintained. nih.govmdpi.com For citrate-stabilized nanoparticles, desorption can be triggered by changes in the local environment. For instance, biologically relevant molecules like glutathione (B108866) and serum albumin have been shown to enhance the desorption of doxorubicin from citrate-capped AuNPs, which is a critical consideration for in vivo drug release. rsc.org The kinetics of adsorption often follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. mdpi.comnih.gov
Table 1: Influence of Environmental Factors on Doxorubicin (DOX) Adsorption/Desorption from Citrate-Associated Nanoparticles
| Factor | Influence on Adsorption/Desorption | Underlying Mechanism | Reference |
| pH Gradient (Liposomes) | High pH outside and low (citrate-buffered) pH inside promotes high DOX encapsulation and retention. | DOX is neutral at higher pH, crosses the membrane, becomes protonated and trapped by the acidic citrate core. | nih.gov |
| Ionic Strength | Increased ionic strength (e.g., NaCl) can decrease DOX adsorption onto citrate-capped AuNPs. | Shielding of electrostatic interactions. | researchgate.net |
| pH (Nanoparticles) | Acidic environments (pH < 7) slightly favor DOX desorption from citrate-capped AuNPs. | Protonation of citrate and DOX, altering electrostatic balance. | researchgate.net |
| Biomolecules (e.g., GSH) | Presence of glutathione (GSH) enhances DOX desorption from citrate-capped AuNPs. | Competitive binding and displacement of DOX from the nanoparticle surface. | rsc.org |
Characterization of Anthracycline Formulations Incorporating Citrate Salts (e.g., Doxorubicin Citrate)
Formulations of doxorubicin that incorporate citrate, particularly liposomal systems, are subject to rigorous physicochemical characterization to ensure their quality, stability, and performance. These characteristics are critical as they can influence the drug's biodistribution, efficacy, and safety profile. mdpi.comnih.gov
A key formulation is liposome-encapsulated doxorubicin citrate, where the citrate salt of doxorubicin is enclosed within lipid vesicles. cancer.gov An example of a non-PEGylated liposomal doxorubicin formulation is Myocet®, which contains doxorubicin citrate and is approved for use in combination with cyclophosphamide (B585) for metastatic breast cancer. nih.gov The characterization of such formulations involves a suite of advanced analytical techniques to assess various critical quality attributes. mdpi.com
Key characterization parameters include:
Vesicle Size and Morphology: Techniques like Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryo-Transmission Electron Microscopy (Cryo-TEM) are used to determine the size distribution and shape of the liposomes. nih.gov For instance, Myocet consists of liposomes with a size of approximately 150 nm. nih.gov
Drug Encapsulation Efficiency and Drug-to-Lipid Ratio: Quantifying the amount of doxorubicin successfully entrapped within the liposomes is crucial. This is often achieved by separating the free drug from the encapsulated drug followed by quantification using techniques like liquid chromatography. springernature.com The use of a citrate-based pH gradient allows for very high drug-to-lipid ratios and trapping efficiencies. liposomes.canih.gov
Lamellarity: This refers to the number of lipid bilayers in a liposome, which is typically assessed by techniques like small-angle X-ray scattering (SAXS) or Cryo-TEM.
Surface Properties: The surface charge (Zeta Potential) and the presence of any surface modifications (like PEGylation) are determined. Citrate-stabilized nanoparticles, for example, exhibit a negative zeta potential. researchgate.net
In Vitro Drug Release: The rate and extent of doxorubicin release from the nanocarrier are studied under various conditions (e.g., different pH, temperatures) to predict its behavior in vivo. mdpi.comspringernature.com
The preclinical evaluation of doxorubicin citrate formulations, especially liposomal ones, is a comprehensive process to establish their pharmacokinetic profile and therapeutic activity before clinical trials. These studies are essential to demonstrate the advantages of the formulation over the conventional free drug. nih.govnih.gov
Liposomal formulations like Myocet (liposome-encapsulated doxorubicin citrate) have undergone extensive preclinical characterization. nih.gov These studies have shown that encapsulating doxorubicin citrate within liposomes significantly alters its pharmacokinetic properties. Compared to free doxorubicin, liposomal formulations generally exhibit a longer circulation half-life and a larger area under the curve (AUC), although non-PEGylated versions like Myocet have lower AUC values than their PEGylated counterparts (e.g., Doxil®). nih.gov
Preclinical studies in various animal models have demonstrated that these formulations can lead to improved drug accumulation in tumor tissues. mdpi.comnih.gov This targeted delivery is often attributed to the Enhanced Permeability and Retention (EPR) effect, where the nanometer-sized liposomes preferentially extravasate through the leaky vasculature of tumors. nih.gov
Furthermore, a critical aspect of preclinical characterization is the assessment of toxicity. Liposomal encapsulation of doxorubicin citrate has been shown to reduce the accumulation of the drug in sensitive organs like the heart, thereby mitigating the dose-limiting cardiotoxicity associated with free doxorubicin. mdpi.com For example, preclinical studies with a pH-sensitive liposomal doxorubicin formulation showed a significant reduction in cardiotoxic indicators compared to the free drug. nih.gov
The inclusion of citrate has a profound impact on the internal environment of drug delivery systems and the molecular interactions that govern drug loading and retention. As previously discussed, the primary role of citrate within liposomes is to act as an internal buffer, creating an acidic core. nih.gov
This acidic citrate environment dictates the physical state of the encapsulated doxorubicin. Inside the liposome, doxorubicin exists as a precipitated complex with citrate, which may be in a gel-like or crystalline state. This precipitation is a key factor in achieving and maintaining the high drug concentration within the liposome. The interaction between the multiple negative charges of the citrate ion and the positive charge of the protonated doxorubicin molecule is fundamental to this process. nih.gov
The physicochemical properties of the final formulation are a direct consequence of these molecular interactions.
Table 2: Physicochemical Properties of Doxorubicin and a Representative Citrate-Based Liposomal Formulation
| Property | Doxorubicin (Free Drug) | Doxorubicin Citrate Liposomal Formulation (e.g., Myocet) | Reference |
| Molecular Formula | C₂₇H₂₉NO₁₁ | Doxorubicin encapsulated in phosphatidylcholine/cholesterol liposomes with internal citrate buffer. | nih.gov |
| Solubility | Soluble in water (1.15 mg/mL) | Formulated as a suspension of liposomes. | nih.govdrugbank.com |
| Physical State | Red-orange crystalline solid | Aqueous dispersion of vesicles. | nih.gov |
| Particle Size | Not applicable (molecular) | ~150 nm | nih.gov |
| Encapsulation Efficiency | Not applicable | >95% | nih.gov |
| Internal Environment | Not applicable | Acidic (pH ~4.0) due to citrate buffer. | nih.govliposomes.ca |
The stability of the liposomal formulation is also critically linked to the internal citrate buffer and the resulting drug precipitate. The rigidity of the lipid bilayer, often enhanced by the inclusion of cholesterol, works in concert with the stable internal drug-citrate complex to minimize drug leakage during circulation, ensuring that the drug is preferentially released at the target site. nih.govresearchgate.net
Q & A
Q. What validated analytical methods are recommended for quantifying doxorubicinol citrate in biological matrices, and what validation criteria ensure reproducibility?
High-performance liquid chromatography (HPLC) and LC-MS/MS are standard methods for quantifying this compound. For HPLC, dialysate samples should undergo purity confirmation via blank controls and standard curves . LC-MS/MS requires chromatographic separation with precision within ±15% relative standard error (RSE) and ≤15% coefficient of variation (CV) for inter-day and intra-day validation . Method validation must include sensitivity (LOD/LOQ), accuracy (spiked recovery), and specificity (chromatographic separation from structurally similar metabolites like doxorubicin) .
Q. How does this compound contribute to anthracycline-induced cardiotoxicity compared to its parent compound, doxorubicin?
this compound exhibits higher cardiotoxicity due to its prolonged tissue retention and enhanced redox cycling, generating reactive oxygen species (ROS) in cardiomyocytes. Pharmacokinetic models show its accumulation in cardiac tissue correlates with delayed ejection fraction reduction . Unlike doxorubicin, its clearance is less dependent on hepatic metabolism, increasing toxicity risk in patients with hepatic impairment .
Q. What experimental designs are optimal for studying this compound's pharmacokinetics in preclinical models?
Use multi-compartment pharmacokinetic models to simulate metabolite distribution, particularly in muscle and cardiac tissues . Include control groups to isolate doxorubicinol-specific effects from doxorubicin. Time-series sampling (e.g., 0–48 hours post-infusion) is critical to capture metabolite conversion rates and elimination half-life (T1/2), which varies with physiological factors like obesity .
Advanced Research Questions
Q. How can genetic polymorphisms (e.g., CBR1 variants) influence this compound levels, and what methodological adjustments are needed to account for this in clinical studies?
CBR1 polymorphisms (e.g., rs9024) reduce carbonyl reductase activity, altering this compound formation rates. Population pharmacokinetic studies must stratify patients by genotype and adjust for covariates like ancestry (e.g., Asian vs. European allele frequencies) . LC-MS/MS assays should validate metabolite ratios (doxorubicin:doxorubicinol) across genotypes to avoid confounding pharmacokinetic interpretations .
Q. What computational models best predict drug-drug interactions affecting this compound accumulation (e.g., paclitaxel co-administration)?
Mechanistic models incorporating CYP3A4 binding kinetics and organ-specific flow rates (e.g., hepatic vs. renal elimination) can predict metabolite accumulation. For example, paclitaxel competitively inhibits doxorubicin clearance, increasing this compound AUC by 30–40% in simulation studies . Parameter sensitivity analysis should prioritize volume of distribution (Vd) and elimination rate constants (k10) to refine model accuracy .
Q. How should researchers resolve contradictions in this compound pharmacokinetic data across studies (e.g., varying Vd or T1/2)?
Discrepancies often arise from differences in sampling timeframes, analytical methods, or patient demographics (e.g., obesity). Meta-analyses should normalize data using allometric scaling for body weight and harmonize LC-MS/MS protocols (e.g., MRM transitions for quantification) . Cross-study validation via shared control datasets (e.g., Gianni et al. vs. Moreira et al.) improves parameter generalizability .
Methodological Guidance
How to formulate a PICOT research question for studies on this compound's therapeutic index?
- P opulation: Breast cancer patients with CBR1 polymorphisms.
- I ntervention: Doxorubicin infusion (50–70 mg/m<sup>2</sup>).
- C omparison: Wild-type CBR1 vs. variant carriers.
- O utcome: Cardiotoxicity incidence (e.g., LVEF reduction ≥10%).
- T ime: 6-month follow-up. This structure ensures alignment with genetic pharmacokinetic hypotheses and clinical relevance .
Q. What criteria ensure rigorous validation of this compound quantification in multi-center trials?
- Cross-lab calibration using certified reference materials (e.g., TRC-supplied this compound).
- Inter-laboratory CV ≤20% for spiked plasma samples.
- Documentation of matrix effects (e.g., ion suppression in LC-MS/MS) .
Data Presentation and Citation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
